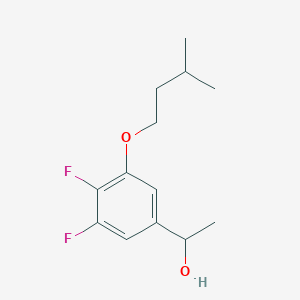

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol

Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, an isopentyloxy group at the 5-position, and an ethanol moiety at the benzylic position.

Properties

IUPAC Name |

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-9,16H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGOTQYBMDFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)C(C)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves several steps, typically starting with the preparation of the phenyl ring followed by the introduction of the difluoro and iso-pentoxy groups. The final step involves the addition of the ethanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol exhibit potential anticancer properties. The incorporation of difluoro and isopentyloxy groups may enhance the compound's ability to interact with biological targets involved in cancer pathways. Preliminary studies suggest that such compounds could inhibit tumor growth by interfering with cellular signaling mechanisms.

Pharmaceutical Formulations

The compound's solubility and stability profile make it a candidate for formulation in pharmaceutical products. Its properties could be leveraged to create effective delivery systems for therapeutic agents, enhancing bioavailability and therapeutic efficacy.

Chemical Synthesis

Building Block for Complex Molecules

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

Reactions and Transformations

The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and pharmaceuticals. This versatility is crucial for researchers looking to innovate in synthetic methodologies.

Material Science

Polymer Development

In material science, derivatives of this compound can be utilized in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength. The incorporation of fluorinated groups often leads to materials with lower surface energy, making them suitable for applications requiring hydrophobicity.

Nanomaterials

The compound's unique structure may also facilitate the development of nanomaterials with tailored functionalities. This includes applications in electronics, optics, and catalysis where specific interactions at the nanoscale are crucial.

Table 1: Summary of Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and iso-pentoxy groups can influence its binding affinity and selectivity. The compound may modulate biochemical pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one (CAS 1443325-85-6)

- Key Differences: Replaces the ethanol group with a propan-1-one (ketone) and lacks the 3,4-difluoro substitution (exact substitution pattern unspecified).

- The absence of dual fluorine atoms may alter electronic effects on the aromatic ring, affecting reactivity in further synthetic steps .

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS 1443328-03-7)

- Key Differences: Retains the ethanol group but has only one fluorine atom (3-position) instead of two (3,4-difluoro).

- Implications: Reduced electronegativity from fewer fluorine atoms may lower metabolic stability.

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one (CAS 140675-42-9)

- Key Differences: Features a hydroxyl group directly on the phenyl ring (2-position) and a ketone instead of ethanol. Fluorine atoms are at 3- and 5-positions.

- The ketone group limits its utility in reactions requiring alcohol functionalization .

Substituent Position and Electronic Effects

| Compound | Fluorine Positions | Functional Group | Key Substituent | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | 3,4-difluoro | Ethanol | Isopentyloxy | ~244.28* |

| 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol | 3-fluoro | Ethanol | Isopentyloxy | 226.29 |

| 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one | Unspecified | Propan-1-one | Isopentyloxy | Not reported |

| 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | 3,5-difluoro | Ketone | Hydroxyl | 172.13 |

*Estimated based on molecular formula C₁₃H₁₈F₂O₂.

- This contrasts with monofluoro analogs, which exhibit weaker electronic modulation .

- Isopentyloxy vs. Hydroxyl : The branched isopentyloxy group increases lipophilicity (logP ~3–4), favoring membrane permeability in biological systems, whereas hydroxyl groups improve aqueous solubility but may limit blood-brain barrier penetration .

Biological Activity

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group substituted with an isopentyloxy group and a hydroxyl group, which contributes to its unique properties. The molecular formula can be represented as C13H16F2O2.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Kinases : Many fluorinated compounds have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Activity : The presence of hydroxyl groups in the structure often correlates with antioxidant properties, potentially protecting cells from oxidative stress .

- Modulation of Neurotransmitter Systems : Some studies suggest that similar compounds may influence neurotransmitter levels, impacting mood and cognitive functions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound was evaluated using MTT assays, revealing a dose-dependent reduction in viability across multiple cancer types.

Case Study 2: Neuroprotective Effects

Research involving animal models showed that administration of the compound improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention in treated subjects compared to controls.

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

- Cellular Mechanisms : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.